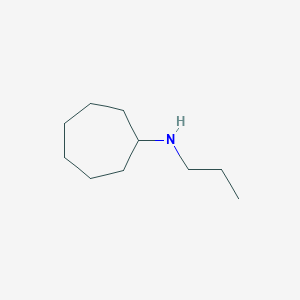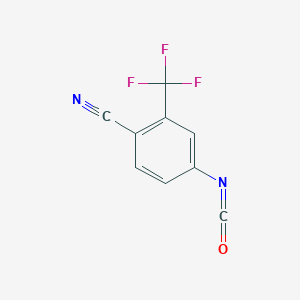
4-Isocyanato-2-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H3F3N2O1. It is used as a reagent to synthesize thioimidazolinone compounds and is a potential anti-prostate cancer drug2. It is also used as an intermediate of enzalutamide2.
Synthesis Analysis
The synthesis of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” involves the addition of 4-Amino-2-trifluoromethylbenzonitrile into a well-stirred heterogeneous mixture of thiophosgene in water at room temperature2. The reaction medium is then extracted with chloroform2.
Molecular Structure Analysis
The molecular weight of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” is 212.13 g/mol1. The InChI string representation of its structure is “InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H” and its canonical SMILES representation is "C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N"1.
Chemical Reactions Analysis
“4-Isocyanato-2-(trifluoromethyl)benzonitrile” is used as a reagent in the synthesis of thioimidazolinone compounds2. It is also used as an intermediate in the synthesis of enzalutamide2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Isocyanato-2-(trifluoromethyl)benzonitrile” include a molecular weight of 212.13 g/mol1, a topological polar surface area of 53.2 Ų1, and a complexity of 3241.
Applications De Recherche Scientifique
1. Androgen Receptor Antagonism
A significant application of 4-Isocyanato-2-(trifluoromethyl)benzonitrile derivatives is found in the development of nonsteroidal androgen receptor antagonists, such as PF-0998425. This compound shows potential for controlling sebum and treating androgenetic alopecia. Its rapid metabolism minimizes systemic side effects, and it demonstrates no phototoxicity in tests, making it suitable for dermatological applications (Li et al., 2008).
2. Electrolyte Additives in Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive in high voltage lithium-ion batteries, specifically for the LiNi0.5Mn1.5O4 cathode. This additive enhances the cyclic stability of the battery, showing a significantly improved capacity retention, compared to standard electrolytes. The compound forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and manganese dissolution from the cathode (Huang et al., 2014).
3. Palladium-Catalyzed Cyanation
In the field of organic chemistry, benzonitriles, including derivatives of 4-Isocyanato-2-(trifluoromethyl)benzonitrile, can be synthesized via palladium-catalyzed cyanation of aryl halides. This method utilizes non-toxic and inexpensive potassium hexacyanoferrate(II) as a cyanide source, making it attractive for industrial applications due to its simplicity and cost-effectiveness (Schareina et al., 2004).
4. Corrosion Inhibition
Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Compounds like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile have shown to be effective in this role. These inhibitors form a protective film on the metal surface, adhering through Langmuir's adsorption isotherm. Their effectiveness is attributed to their molecular structure and adsorption characteristics, validated through electrochemical and computational studies (Chaouiki et al., 2018).
5. Catalytic Chemical Transformations
The compound is also utilized in catalytic chemical transformations. For instance, it plays a role in the synthesis of various organic compounds through processes like the Grignard rearrangement. This application is crucial for creating chemical intermediates and new macromolecular systems, broadening the scope of synthetic organic chemistry (McCaffery & Shalaby, 1965).
6. Pharmaceutical Synthesis
In pharmaceutical synthesis, derivatives of 4-Isocyanato-2-(trifluoromethyl)benzonitrile are used in the production of selective androgen receptor modulators (SARMs). These compounds have shown promise in delivering anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making them potential therapeutic agents for various conditions (Aikawa et al., 2017).
Safety And Hazards
When handling “4-Isocyanato-2-(trifluoromethyl)benzonitrile”, it is important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Personal protective equipment should be used, including chemical impermeable gloves3. It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3.
Orientations Futures
The search results do not provide specific information on the future directions of “4-Isocyanato-2-(trifluoromethyl)benzonitrile”. However, given its use as a reagent in the synthesis of potential anti-prostate cancer drugs2, it may continue to be an area of interest in pharmaceutical research.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
4-isocyanato-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKAMKMDZEEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453867 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanato-2-(trifluoromethyl)benzonitrile | |
CAS RN |
143782-18-7 | |
| Record name | 4-isocyanato-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

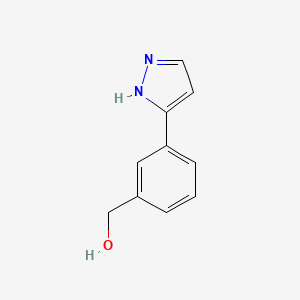
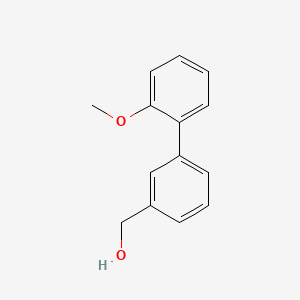
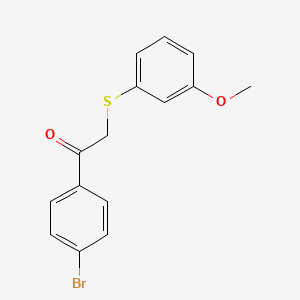
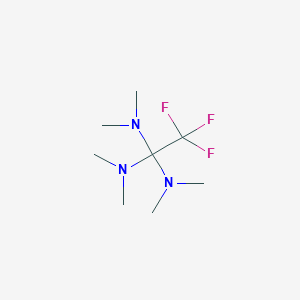
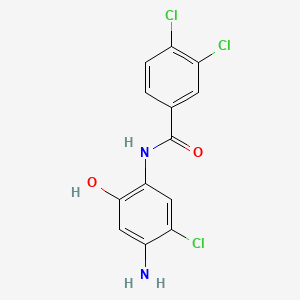
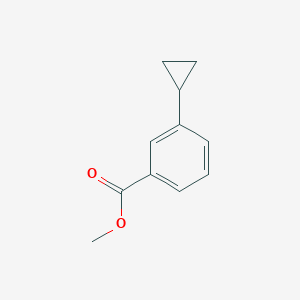
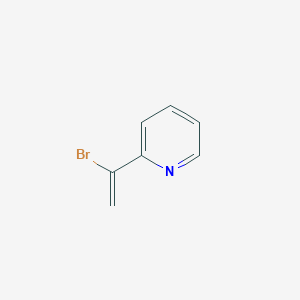
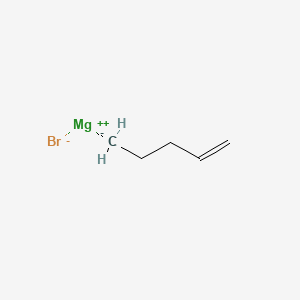
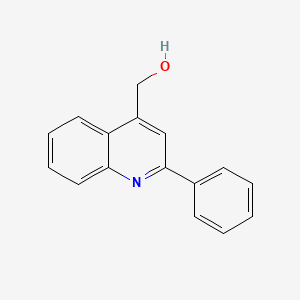
![Benzo[1,2-b:4,5-b']difuran-2,6-dione, 3-phenyl-7-(4-propoxyphenyl)-](/img/structure/B1611407.png)
![3H-Pyrazol-3-one,2,4-dihydro-5-methyl-2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]-](/img/structure/B1611408.png)
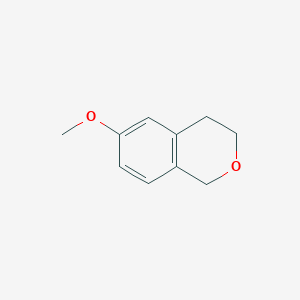
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
